4-(Oxan-4-yloxy)benzene-1-sulfonamide
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Overview
Description
4-(Oxan-4-yloxy)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a sulfonamide group and an oxan-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yloxy)benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with oxan-4-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acid derivatives, etc.
Scientific Research Applications
4-(Oxan-4-yloxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group.
Medicine: Explored for its potential as a drug candidate, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial properties. The oxan-4-yloxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Thiazole-2-sulfonyl)aniline: Another sulfonamide compound with a thiazole ring.
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: A sulfonamide antibiotic used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
4-(Oxan-4-yloxy)benzene-1-sulfonamide is unique due to the presence of the oxan-4-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamide compounds and may confer specific advantages in terms of solubility, stability, and target specificity.
Properties
IUPAC Name |
4-(oxan-4-yloxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c12-17(13,14)11-3-1-9(2-4-11)16-10-5-7-15-8-6-10/h1-4,10H,5-8H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWLBARWPNDAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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